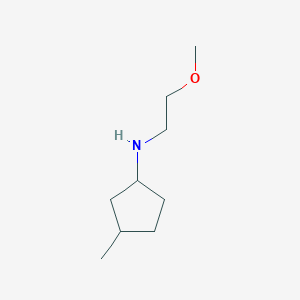

N-(2-methoxyethyl)-3-methylcyclopentan-1-amine

概要

説明

N-(2-methoxyethyl)-3-methylcyclopentan-1-amine: is an organic compound characterized by a cyclopentane ring substituted with a methyl group and an amine group attached to a 2-methoxyethyl chain

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-methoxyethyl)-3-methylcyclopentan-1-amine typically involves the reaction of 3-methylcyclopentanone with 2-methoxyethylamine under reductive amination conditions. The reaction is often catalyzed by a reducing agent such as sodium cyanoborohydride or hydrogen gas in the presence of a metal catalyst like palladium on carbon.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

化学反応の分析

Alkylation and Acylation Reactions

The secondary amine group undergoes alkylation and acylation under standard conditions.

Mechanistic Insight :

-

Alkylation requires polar aprotic solvents (e.g., DMF) to stabilize transition states.

-

Acylation is favored under mild conditions due to the amine’s low steric bulk .

Oxidation Reactions

The amine and methoxy groups are susceptible to oxidation.

Challenges :

Ring-Opening and Functionalization

The cyclopentane ring can undergo ring-opening under acidic or radical conditions.

Stereochemical Considerations :

Demethylation of Methoxy Group

The methoxyethyl side chain can undergo demethylation under harsh conditions.

Applications :

-

Demethylation enables further functionalization (e.g., hydroxyl → tosylate).

Cycloaddition and Cross-Coupling

The amine participates in transition metal-catalyzed reactions.

Limitations :

科学的研究の応用

Chemistry

N-(2-methoxyethyl)-3-methylcyclopentan-1-amine serves as a versatile building block in organic synthesis. It is utilized in:

- Ligand Formation: It can act as a ligand in coordination chemistry, facilitating the formation of metal complexes.

- Synthesis of Complex Molecules: The compound is employed in synthesizing more complex organic molecules due to its reactive amine group.

Biology

This compound is being explored for its biological activities, particularly in:

- Modulation of Biological Pathways: Research indicates its potential role in influencing various biochemical pathways, possibly acting on specific receptors or enzymes.

- Precursor for Bioactive Compounds: It is investigated as a precursor for compounds with potential therapeutic effects.

Medicine

In medicinal chemistry, this compound has been studied for:

- Pharmacological Properties: Preliminary studies suggest it may exhibit pharmacological activities that could be beneficial in treating various conditions.

- Therapeutic Applications: Its unique structure may lead to the development of novel drugs targeting specific diseases.

Industry

The compound finds applications in industrial settings:

- Production of Specialty Chemicals: It is used as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

- Development of Advanced Materials: Its properties are being explored for creating new materials with specific functionalities.

Case Studies

Case Study 1: Anticancer Activity

Recent studies have shown that derivatives of this compound exhibit promising anticancer properties. For instance, a metallacyclic complex derived from this compound demonstrated significant inhibition of cancer cell proliferation through modulation of signaling pathways related to cell growth and apoptosis.

Case Study 2: Antimicrobial Efficacy

Research published in peer-reviewed journals highlighted the antimicrobial activity of derivatives against common pathogens such as Staphylococcus aureus and Escherichia coli. The compound exhibited minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL, indicating its potential as an antimicrobial agent.

作用機序

The mechanism of action of N-(2-methoxyethyl)-3-methylcyclopentan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

類似化合物との比較

- N-(2-methoxyethyl)cyclopentan-1-amine

- 3-methylcyclopentan-1-amine

- N-(2-ethoxyethyl)-3-methylcyclopentan-1-amine

Uniqueness: N-(2-methoxyethyl)-3-methylcyclopentan-1-amine is unique due to the presence of both a methoxyethyl chain and a methyl group on the cyclopentane ring. This structural combination imparts distinct physicochemical properties, such as solubility and reactivity, making it valuable for specific applications in synthesis and research.

生物活性

N-(2-methoxyethyl)-3-methylcyclopentan-1-amine is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including structural characteristics, pharmacological properties, and relevant research findings.

Structural Characteristics

The molecular formula of this compound is . Its structural representation can be described using the following:

- SMILES : CC1CCC(C1)NCCOC

- InChI : InChI=1S/C9H19NO/c1-8-3-4-9(7-8)10-5-6-11-2/h8-10H,3-7H2,1-2H3

- InChIKey : UKTBJVVCFQRSAE-UHFFFAOYSA-N

Biological Activity Overview

While specific literature on this compound is limited, related compounds within the cyclopentanamine class have shown various biological activities. Below are some key aspects derived from available data:

1. Neurotransmitter Modulation

Cyclopentanamines have been studied for their effects on neurotransmitter systems, particularly GABAergic transmission. The inhibition of GABA transporters (GATs) has been a significant focus, as these transporters play a crucial role in regulating GABA levels in the central nervous system (CNS). Inhibitors of GATs can potentially lead to increased GABA availability, which may have implications for treating anxiety and seizure disorders .

2. Pharmacokinetic Properties

The introduction of lipophilic groups in cyclopentanamines has been shown to enhance their ability to cross the blood-brain barrier (BBB), thereby increasing their therapeutic potential. For instance, modifications that improve the pharmacokinetic profile could lead to higher efficacy in CNS-related applications .

Table 1: Summary of Biological Activities of Related Cyclopentanamines

| Compound Name | Activity | Reference |

|---|---|---|

| Tiagabine | GABA uptake inhibitor | |

| Guvacine | Selective GAT inhibitor | |

| Nipecotic Acid | GABA transporter modulation |

Case Study: GAT Inhibition

A study explored the modification of cyclic amino acids to develop potent inhibitors of mGATs. The findings suggested that structural modifications significantly impacted inhibitory potency and selectivity among different GAT subtypes. For example, compounds with specific lipophilic residues showed improved BBB penetration and enhanced inhibitory activity at mGAT1 while reducing activity at mGAT3 and mGAT4 .

特性

IUPAC Name |

N-(2-methoxyethyl)-3-methylcyclopentan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19NO/c1-8-3-4-9(7-8)10-5-6-11-2/h8-10H,3-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKTBJVVCFQRSAE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(C1)NCCOC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。